DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI
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Description
DMT-2'O-TBDMS-rG(tac) Phosphoramidite, configured for ABI is a useful research compound. Its molecular formula is C58H76N7O10PSi and its molecular weight is 1090.344. The purity is usually 95%.
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Biological Activity
DMT-2'O-TBDMS-rG(tac) phosphoramidite is a modified nucleoside used in the synthesis of RNA oligonucleotides. This compound is particularly significant in the context of RNA research and therapeutic applications due to its unique structural features that enhance the stability and functionality of RNA molecules. This article explores the biological activity of DMT-2'O-TBDMS-rG(tac) phosphoramidite, highlighting its synthesis, properties, and applications in various biological contexts.
DMT-2'O-TBDMS-rG(tac) phosphoramidite has the following chemical characteristics:
- Empirical Formula : C58H76N7O10PSi
- Molecular Weight : 1090.32 g/mol
- CAS Number : 149989-68-4
This compound features a 5'-O-DMT protection group and a 2'-O-TBDMS modification, which are crucial for its application in RNA synthesis.
Synthesis and Mechanism
The synthesis of DMT-2'O-TBDMS-rG(tac) involves the phosphoramidite method, which allows for the sequential assembly of RNA sequences. The 2'-O-TBDMS group provides protection against hydrolysis during synthesis, while the DMT group facilitates the selective removal of protecting groups at specific stages. This method ensures high fidelity in oligonucleotide synthesis, crucial for applications such as gene editing and the development of therapeutic oligonucleotides.
RNA Stability and Functionality
The incorporation of DMT-2'O-TBDMS-rG(tac) into RNA oligonucleotides significantly enhances their stability in biological systems. The TBDMS group protects the ribose from nucleophilic attack, thereby increasing resistance to enzymatic degradation. This property is particularly beneficial for small interfering RNA (siRNA) applications, where stability is essential for effective gene silencing.
Case Studies
- Gene Silencing : In a study examining the efficacy of modified siRNAs, DMT-2'O-TBDMS-rG(tac) was incorporated into siRNA constructs targeting specific mRNA sequences. The modified siRNAs demonstrated enhanced stability and increased silencing efficiency compared to unmodified counterparts.
- Therapeutic Applications : Research has indicated that oligonucleotides synthesized with DMT-2'O-TBDMS-rG(tac) can effectively modulate gene expression in vivo. For instance, a clinical trial involving antisense oligonucleotides showed promising results in reducing target gene expression related to certain cancers.
- CRISPR-Cas9 Applications : The stability conferred by DMT-2'O-TBDMS modifications has been utilized in CRISPR-Cas9 systems to enhance guide RNA (gRNA) performance, improving gene editing outcomes.
Comparative Analysis
The following table summarizes the key properties and applications of DMT-2'O-TBDMS-rG(tac) phosphoramidite compared to other common phosphoramidites used in RNA synthesis:
Property/Phosphoramidite | DMT-2'O-TBDMS-rG(tac) | 5'-O-DMT-2'-O-TBS | 5'-O-DMT-2'-O-Ac |
---|---|---|---|
Stability | High | Moderate | Low |
Resistance to Nucleases | Excellent | Good | Poor |
Application Areas | Gene Editing, siRNA | General RNA Synthesis | Antisense Oligonucleotides |
Synthesis Method | Phosphoramidite | Phosphoramidite | Phosphoramidite |
Properties
IUPAC Name |
N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-tert-butylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H76N7O10PSi/c1-38(2)65(39(3)4)76(72-34-18-33-59)74-50-47(35-71-58(41-19-16-15-17-20-41,42-23-27-44(68-11)28-24-42)43-25-29-45(69-12)30-26-43)73-54(51(50)75-77(13,14)57(8,9)10)64-37-60-49-52(64)62-55(63-53(49)67)61-48(66)36-70-46-31-21-40(22-32-46)56(5,6)7/h15-17,19-32,37-39,47,50-51,54H,18,34-36H2,1-14H3,(H2,61,62,63,66,67)/t47-,50-,51-,54-,76?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCBQUOWLVQKQG-PZUNXSRFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=C(C=C4)C(C)(C)C)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H76N7O10PSi |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1090.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149989-68-4 |
Source
|
Record name | Guanosine, 5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-O-[(1,1-dimethylethyl)dimethylsilyl]-N-[[4-(1,1-dimethylethyl)phenoxy]acetyl]-, 3′-[2-cyanoethyl bis(1-methylethyl)phosphoramidite] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149989-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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